[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine
Brand Name: Vulcanchem
CAS No.: 356092-30-3
VCID: VC2330459
InChI: InChI=1S/C18H20N2/c1-14-6-2-3-7-15(14)12-19-11-10-16-13-20-18-9-5-4-8-17(16)18/h2-9,13,19-20H,10-12H2,1H3
SMILES: CC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine

CAS No.: 356092-30-3

Cat. No.: VC2330459

Molecular Formula: C18H20N2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine - 356092-30-3

Specification

CAS No. 356092-30-3
Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
IUPAC Name 2-(1H-indol-3-yl)-N-[(2-methylphenyl)methyl]ethanamine
Standard InChI InChI=1S/C18H20N2/c1-14-6-2-3-7-15(14)12-19-11-10-16-13-20-18-9-5-4-8-17(16)18/h2-9,13,19-20H,10-12H2,1H3
Standard InChI Key WCTSRWDGSJARLG-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32
Canonical SMILES CC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32

Introduction

Chemical Identity and Structure

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine, also known as 1H-Indole-3-ethanamine, N-[(2-methylphenyl)methyl]-, is a tryptamine derivative characterized by N-substitution with a 2-methylbenzyl group. This compound is identified by CAS number 356092-30-3 . It belongs to the broader class of N-benzylated tryptamines, which have garnered significant attention in medicinal chemistry research.

Physical and Chemical Properties

The compound exhibits the following key properties:

PropertyValue
CAS Number356092-30-3
Molecular FormulaC₁₈H₂₀N₂
Molecular Weight264.37 g/mol
IUPAC NameN-[(2-methylphenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Physical StateSolid (at standard conditions)
Structural FeaturesIndole core, ethylamine linker, 2-methylbenzyl substituent

The molecule consists of a tryptamine scaffold (indole ring with a 2-carbon linker to an amine) where the amine nitrogen is substituted with a 2-methylbenzyl group . This structure places it within the broader category of N-benzylated tryptamines, a class of compounds that has been studied for various pharmacological properties.

Structural Context Within Tryptamine Derivatives

Understanding [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine requires contextualizing it within the broader family of tryptamine derivatives, particularly those with N-benzyl substitutions.

Relationship to Other N-Benzylated Tryptamines

ReagentsConditionsExpected Yield
Tryptamine, 2-methylbenzaldehydeEtOH, Et₃N, 30 min to 3hVariable
NaBH₄Room temperature, 30 min46-94% (for related compounds)

Alternative Synthetic Routes

Other potential synthetic approaches include:

  • Direct alkylation of tryptamine with 2-methylbenzyl halides

  • One-pot reductive alkylation using protected aminoethyl acetals and indoles, as described for other tryptamine derivatives

  • T3P-assisted methodology, which has been reported for the synthesis of related N-acyl tryptamines

Pharmacological Properties

Structure-Activity Relationships

Research on related compounds suggests that:

  • N-benzylation typically increases affinity at 5-HT₂ receptors compared to unsubstituted tryptamines

  • Ortho-substitutions on the benzyl group may enhance affinity but can have variable effects on functional activity

  • The presence of hydrogen bond accepting or donating groups in specific positions can significantly impact receptor interactions

SupplierStatusReference
Cymit QuímicaDiscontinued ("Ausgelaufen"/"Descatalogado")
Other suppliersLimited information available

The compound appears to have been primarily of interest for research purposes, particularly in studies exploring structure-activity relationships of tryptamine derivatives.

Related Compounds and Comparative Analysis

To better understand the potential properties of [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine, it is valuable to examine structurally related compounds with documented properties.

N-Benzyl Tryptamine

The unsubstituted N-benzyl tryptamine (CAS: 15741-79-4) represents the core structure without the 2-methyl group . Studies have shown that this compound exhibits affinity for serotonin receptors, particularly the 5-HT₂ family, though typically with lower potency than compounds with substituted benzyl groups .

N-Benzyl-5-methoxytryptamines

Extensive research has been conducted on N-benzyl-5-methoxytryptamines, revealing that these compounds often show high affinity and agonist activity at 5-HT₂ receptors . The addition of the 5-methoxy group to the indole ring typically enhances potency compared to their non-methoxylated counterparts.

2-Methyltryptamine

2-Methyltryptamine (2-MT) differs from our target compound in that the methyl group is attached to the indole ring rather than the benzyl substituent. Studies have shown that 2-MT exhibits reduced activity at serotonin receptors compared to unsubstituted tryptamine .

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